molecular formula C9H9NO B11922444 3-Methoxyindolizine CAS No. 195615-16-8

3-Methoxyindolizine

Katalognummer: B11922444
CAS-Nummer: 195615-16-8
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: BCAWEFMZGQSYOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxyindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyindolizine can be achieved through several methods, including cyclocondensation, cycloaddition, and radical cyclization. One common approach involves the cyclocondensation of 2-pyridylacetate with benzophenones in the presence of iodine as a catalyst. This reaction proceeds through the formation of a pyridinium intermediate, followed by aldol condensation to yield the desired indolizine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxyindolizine undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophiles such as halogens or alkylating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced indolizine derivatives.

    Substitution: Functionalized indolizine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methoxyindolizine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methoxyindolizine involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

    Indolizine: The parent compound without the methoxy group.

    2-Methoxyindolizine: A similar compound with the methoxy group at the second position.

    3-Methylindolizine: A compound with a methyl group instead of a methoxy group at the third position.

Comparison: 3-Methoxyindolizine is unique due to the presence of the methoxy group at the third position, which can influence its chemical reactivity and biological activity. Compared to indolizine, the methoxy group can enhance its solubility and potential interactions with biological targets. The position of the methoxy group also differentiates it from 2-Methoxyindolizine, leading to distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

195615-16-8

Molekularformel

C9H9NO

Molekulargewicht

147.17 g/mol

IUPAC-Name

3-methoxyindolizine

InChI

InChI=1S/C9H9NO/c1-11-9-6-5-8-4-2-3-7-10(8)9/h2-7H,1H3

InChI-Schlüssel

BCAWEFMZGQSYOK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C2N1C=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.